(4-Isopropyl-3-methyl-phenoxy)-acetic acid

Description

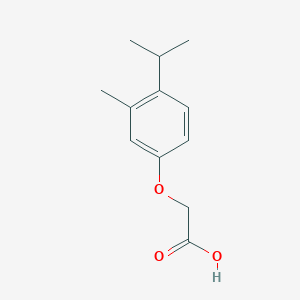

Structure

2D Structure

Properties

IUPAC Name |

2-(3-methyl-4-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)11-5-4-10(6-9(11)3)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBZMSZIDSFMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367897 | |

| Record name | (4-Isopropyl-3-methyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105401-43-2 | |

| Record name | (4-Isopropyl-3-methyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-methyl-4-(propan-2-yl)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

An In-depth Technical Guide to the Synthesis of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

This compound, a member of the phenoxyacetic acid class of compounds, holds considerable interest within the fields of pharmaceutical and agrochemical research. Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and herbicidal properties.[1][2][3][4] The specific substitutions on the phenyl ring, in this case, an isopropyl and a methyl group, can significantly influence the compound's efficacy and selectivity. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for product characterization. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely adopted method for the preparation of ethers.[5][6][7]

Core Synthesis Pathway: The Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide.[5][6] In this specific synthesis, the sodium salt of 4-isopropyl-3-methylphenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid. The reaction proceeds via an SN2 mechanism, resulting in the formation of an ether linkage.[6]

The overall synthesis can be conceptualized in two main stages:

-

Preparation of the Starting Phenol: The synthesis begins with the preparation of 4-isopropyl-3-methylphenol. A common industrial method for this is the isopropylation of m-cresol using a suitable catalyst.[8] This reaction can produce a mixture of isomers, necessitating purification to isolate the desired 4-isopropyl-3-methylphenol.[8]

-

Williamson Ether Synthesis: The purified 4-isopropyl-3-methylphenol is then reacted with chloroacetic acid in the presence of a strong base, such as sodium hydroxide, to yield this compound.[9][10][11]

The following diagram illustrates the overall synthetic pathway:

Caption: Overall synthesis pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound, beginning with the Williamson ether synthesis from the commercially available 4-isopropyl-3-methylphenol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 4-Isopropyl-3-methylphenol | ≥98% | Sigma-Aldrich | 3228-02-2 | Starting phenol. |

| Chloroacetic acid | ≥99% | Sigma-Aldrich | 79-11-8 | Alkylating agent. Corrosive. |

| Sodium hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific | 1310-73-2 | Base. Corrosive. |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Extraction solvent. Flammable. |

| Hydrochloric acid (HCl) | 37% (concentrated) | Fisher Scientific | 7647-01-0 | For acidification. Corrosive. |

| Deionized water | --- | --- | --- | For reaction and washing. |

| Anhydrous sodium sulfate | Granular | Fisher Scientific | 7757-82-6 | Drying agent. |

Synthesis Workflow

The following diagram outlines the key steps in the experimental workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Preparation of Sodium 4-isopropyl-3-methylphenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.0 g (0.1 mol) of 4-isopropyl-3-methylphenol in 50 mL of 2 M aqueous sodium hydroxide solution. Stir the mixture until the phenol has completely dissolved to form a clear solution of the sodium phenoxide.

-

Reaction with Chloroacetic Acid: In a separate beaker, dissolve 10.4 g (0.11 mol) of chloroacetic acid in 30 mL of deionized water and neutralize the solution with a 2 M sodium hydroxide solution to a pH of 7-8. Slowly add the sodium chloroacetate solution to the stirred phenoxide solution in the round-bottom flask.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of the crude this compound should form.

-

Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic extracts in the separatory funnel.

-

Washing and Drying: Wash the combined organic layer with two 50 mL portions of deionized water to remove any remaining inorganic salts. Dry the ether layer over anhydrous sodium sulfate.

-

Solvent Removal: Decant the dried ether solution and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain the purified this compound as a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR spectroscopy will show characteristic peaks for the aromatic protons, the isopropyl group protons, the methyl group protons, and the methylene protons of the acetic acid moiety.

-

13C NMR spectroscopy will confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis. The expected molecular weight for C₁₂H₁₆O₃ is 208.25 g/mol .[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as the C-O-C ether linkage.

Causality Behind Experimental Choices

-

Use of a Strong Base: The phenolic hydroxyl group is not sufficiently nucleophilic to attack the alkyl halide directly. A strong base, such as sodium hydroxide, is required to deprotonate the phenol and form the much more nucleophilic phenoxide ion.[7][10]

-

Choice of Alkylating Agent: Chloroacetic acid is an effective and readily available alkylating agent for this synthesis. The chlorine atom is a good leaving group, facilitating the SN2 reaction.[13][14]

-

Acidification: After the reaction, the product exists as its sodium salt. Acidification is necessary to protonate the carboxylate and precipitate the free this compound, which is less soluble in water.[9][10]

-

Recrystallization: This is a crucial step for obtaining a high-purity product. The choice of solvent is critical to ensure that the desired compound is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

References

- 1. jetir.org [jetir.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]

- 9. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. jocpr.com [jocpr.com]

- 12. scbt.com [scbt.com]

- 13. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 14. US2477091A - Alkylation of phenols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Understanding the Molecular Landscape

(4-Isopropyl-3-methyl-phenoxy)-acetic acid is a substituted phenoxyacetic acid derivative. This class of molecules is of significant interest in medicinal chemistry and materials science. The strategic placement of isopropyl and methyl groups on the phenoxy ring, combined with the ionizable carboxylic acid moiety, creates a molecule with distinct physicochemical characteristics that govern its behavior in biological and chemical systems. Phenoxyacetic acid derivatives have been explored for various applications, including as herbicides and potential therapeutic agents.[1] A thorough understanding of the core physicochemical properties of this specific isomer is paramount for any research or development endeavor, as these properties dictate everything from synthetic strategy and formulation to pharmacokinetic profiles and biological activity.

This guide provides a comprehensive analysis of the key physicochemical attributes of this compound. It moves beyond a simple data sheet to offer insights into the causality behind these properties and details the authoritative, validated methodologies required to determine them.

Core Physicochemical Profile

A summary of the identifying and core physicochemical properties for this compound is presented below. It is critical to note that while foundational data is available, specific experimental values for properties like pKa and LogP for this exact isomer are not widely published. Therefore, this guide presents computationally predicted values alongside established experimental protocols for their definitive determination.

| Property | Value / Information | Source / Method |

| IUPAC Name | 2-(4-isopropyl-3-methylphenoxy)acetic acid | N/A |

| CAS Number | 105401-43-2 | Chemical Abstract Services |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| Physical Form | Solid | Vendor Data |

| Melting Point | Data not available; requires experimental determination. | See Protocol 1 |

| pKa (acidic) | ~3.3 (Predicted) | Computational Prediction |

| LogP (o/w) | ~2.9 (Predicted) | Computational Prediction |

| Water Solubility | Low (Predicted); requires experimental determination. | See Protocol 2 |

* Computationally predicted values are valuable for initial assessment but must be confirmed by experimental data for critical applications.

The Scientific Imperative: Why These Properties Matter in Drug Development

The journey of a molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. Each parameter is a piece of a complex puzzle that determines the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug.

Acidity (pKa): The Master of Ionization

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate.[2] It dictates the degree of ionization of the carboxylic acid group at any given pH. This is profoundly important because the charge state of a molecule dramatically affects its properties:

-

Solubility & Absorption: The ionized form (carboxylate) is generally more water-soluble, which is crucial for dissolution in the gastrointestinal tract. However, the neutral, non-ionized form is more lipophilic and better able to permeate through the lipid bilayer of cell membranes, a requirement for absorption.[3] The pKa value allows researchers to predict the ratio of these two forms in different physiological environments, from the acidic stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.5).[4]

-

Target Binding & Formulation: The ionization state can influence how a molecule interacts with its biological target.[5] Furthermore, pKa is critical for developing stable, soluble formulations, including injectable solutions where pH control is essential.[4]

For this compound, a predicted pKa of ~3.3 suggests it is a weak acid. This means it will be predominantly in its neutral, lipid-soluble form in the highly acidic environment of the stomach, but will convert to its ionized, water-soluble form as it enters the more neutral pH of the intestines.

Lipophilicity (LogP): The Key to Membrane Permeability

The partition coefficient (P), typically expressed as its logarithm (LogP), measures the differential solubility of a neutral compound in a lipid phase (n-octanol) versus an aqueous phase.[6] It is the primary indicator of a molecule's lipophilicity ("fat-loving" nature).

-

Pharmacokinetics: LogP is a cornerstone of ADME prediction. A LogP in the optimal range (often cited as 1-3 for oral drugs) suggests a balance between aqueous solubility needed for dissolution and circulation, and the lipophilicity required to cross biological membranes and reach the target site.[7]

-

Drug-Likeness: LogP is a key component of frameworks like Lipinski's Rule of 5, which helps filter compound libraries to prioritize molecules with a higher probability of becoming successful oral drugs.[8] A predicted LogP of ~2.9 for this compound places it squarely in the "drug-like" chemical space, suggesting it has favorable characteristics for membrane permeability.

The relationship between pKa and LogP is visualized by the LogD value (the distribution coefficient), which describes the lipophilicity at a specific pH, accounting for both ionized and non-ionized species.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. drughunter.com [drughunter.com]

- 6. Introduction to log P and log D in drug development [pion-inc.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. acdlabs.com [acdlabs.com]

(4-Isopropyl-3-methyl-phenoxy)-acetic acid molecular structure elucidation

An In-depth Technical Guide for the Structural Elucidation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the molecular structure elucidation of this compound (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ).[1][2] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind the experimental sequence is detailed, presenting a self-validating workflow where data from each analysis corroborates the others, ensuring the highest confidence in the final structural assignment. This document serves as a practical guide for scientists seeking to apply a rigorous, multi-faceted analytical strategy to the characterization of small organic molecules.

Introduction: The Analytical Imperative

This compound is a derivative of phenoxyacetic acid, a structural motif found in various biologically active compounds, including herbicides and pharmaceuticals.[3] Its precursor, 4-isopropyl-3-methylphenol, is a known antimicrobial agent.[4] Accurate structural confirmation is the non-negotiable foundation upon which all further research—be it mechanistic studies, efficacy testing, or safety profiling—is built. An incorrect or incomplete structural assignment can invalidate subsequent research and lead to significant financial and temporal losses.

The elucidation strategy detailed herein is designed to be systematic and confirmatory. We will first determine the molecular formula and key functional groups before assembling the molecular framework piece by piece.

The Integrated Elucidation Workflow

A robust elucidation strategy relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined power lies in mutual confirmation. Our approach is visualized in the workflow diagram below.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: We begin with Mass Spectrometry (MS), specifically high-resolution MS (HRMS), as its primary function is to provide the most accurate molecular weight possible, from which we can deduce the elemental composition. This is the first and most critical gate in structural analysis. Aromatic carboxylic acids are known to produce prominent molecular ion peaks, making MS a reliable starting point.[5][6]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Mode: Run in negative ion mode. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which is often more stable and abundant than the [M+H]⁺ ion in positive mode.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Expected Data & Interpretation

The primary goal is to identify the molecular ion peak and propose a molecular formula.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₁₆O₃ | Based on known synthesis precursors. |

| Exact Mass | 208.1100 | Calculated for C₁₂H₁₆O₃. |

| Observed Ion (ESI-) | [M-H]⁻ at m/z 207.1027 | The deprotonated molecule. |

| Key Fragments (EI/CID) | m/z 191 ([M-OH]⁺), m/z 163 ([M-COOH]⁺) | Characteristic losses for aromatic carboxylic acids. |

The observation of an ion at m/z 207.1027 with high mass accuracy (< 5 ppm error) provides strong evidence for the molecular formula C₁₂H₁₆O₃. Fragmentation analysis (e.g., via MS/MS or a harder ionization technique like EI) would further support the structure by showing characteristic losses.

Caption: Expected MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: With the molecular formula established, IR spectroscopy is employed to rapidly identify key functional groups. Its diagnostic power lies in identifying bond vibrations. For this molecule, we are specifically looking for evidence of a carboxylic acid (both the O-H and C=O stretches), an ether linkage (C-O stretch), and an aromatic ring. The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[7][8]

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Description | Functional Group Assignment |

| 3300-2500 | Very broad, strong | O-H stretch of a carboxylic acid dimer.[9][10] |

| ~2960 | Sharp, medium | sp³ C-H stretch (isopropyl, methyl). |

| ~1710 | Sharp, very strong | C=O stretch of a carboxylic acid (dimeric).[8] |

| ~1600, ~1500 | Sharp, medium | C=C stretches of the aromatic ring. |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether). |

| 1320-1210 | Strong | C-O stretch of the carboxylic acid.[7] |

The combination of the extremely broad O-H band and the strong carbonyl absorption around 1710 cm⁻¹ is definitive evidence for a carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework and connectivity. We employ a suite of experiments: ¹H NMR to count and characterize protons and their neighbors, ¹³C NMR to count the unique carbons, and 2D NMR (COSY, HSQC, HMBC) to piece the puzzle together. The chemical shifts (δ) and coupling constants (J) provide unambiguous evidence of the substitution pattern on the aromatic ring and the nature of the alkyl groups.[5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (which proton is attached to which carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting molecular fragments.

-

Expected Data & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | Highly deshielded acidic proton.[11] Disappears upon D₂O shake. |

| ~6.8-7.2 | Multiplet | 3H | Ar-H | Aromatic protons. The substitution pattern will determine the exact multiplicities. |

| ~4.6 | Singlet | 2H | -O-CH₂- | Methylene protons adjacent to an ether oxygen and a carbonyl group. |

| ~3.2 | Septet | 1H | -CH(CH₃)₂ | Isopropyl methine proton, split by 6 methyl protons. |

| ~2.2 | Singlet | 3H | Ar-CH₃ | Methyl group attached to the aromatic ring. |

| ~1.2 | Doublet | 6H | -CH(CH₃ )₂ | Isopropyl methyl protons, split by the methine proton. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | Carboxylic acid carbonyl carbon.[5][11] |

| ~155 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |

| ~137 | Ar-C-CH(CH₃)₂ | Aromatic carbon attached to the isopropyl group. |

| ~130 | Ar-C-CH₃ | Aromatic carbon attached to the methyl group. |

| ~115-128 | Ar-CH | Aromatic carbons with attached protons. |

| ~65 | -O-CH₂- | Methylene carbon of the acetic acid moiety. |

| ~27 | -CH(CH₃)₂ | Isopropyl methine carbon. |

| ~24 | -CH(CH₃)₂ | Isopropyl methyl carbons. |

| ~16 | Ar-CH₃ | Aromatic methyl carbon. |

The true power of NMR is realized in 2D experiments which confirm the connectivity.

Caption: Conceptual 2D NMR connectivity map.

-

COSY will show correlation between the isopropyl methine proton (~3.2 ppm) and the isopropyl methyl protons (~1.2 ppm). It will also reveal the coupling between adjacent aromatic protons.

-

HSQC will directly link each proton signal (except the COOH) to its attached carbon signal.

-

HMBC is the key to assembly. We expect to see correlations from the -O-CH₂- protons to the aromatic carbon bearing the ether (Ar-C-O), and from the Ar-CH₃ protons and iPr-CH proton to their neighboring aromatic carbons. These correlations will definitively establish the 1,3,4-substitution pattern of the aromatic ring.

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is achieved through a logical and self-validating workflow.

-

HRMS establishes the molecular formula as C₁₂H₁₆O₃.

-

IR Spectroscopy confirms the presence of a carboxylic acid, an aromatic ring, and an ether linkage.

-

¹H and ¹³C NMR provide an inventory of all hydrogen and carbon atoms and their immediate electronic environments.

-

2D NMR (COSY, HSQC, HMBC) acts as the final arbiter, connecting the identified fragments (-COOH, -O-CH₂-, isopropyl group, methyl group, and the aromatic ring) into a single, unambiguous structure.

The convergence of these independent lines of evidence provides unshakable confidence in the assigned structure of this compound. This rigorous, multi-technique approach exemplifies the standard of care in modern chemical analysis and is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- 1. This compound [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. jetir.org [jetir.org]

- 4. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. GCMS Section 6.12 [people.whitman.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on (4-Isopropyl-3-methyl-phenoxy)-acetic acid: A Molecule of Inferred Potential

An Important Note to the Reader: This technical guide addresses the chemical entity (4-Isopropyl-3-methyl-phenoxy)-acetic acid (CAS 105401-43-2). Despite a comprehensive literature review, it is crucial to note that detailed, publicly available research specifically on this compound is exceptionally scarce. Therefore, this guide has been constructed by leveraging established principles of organic chemistry and pharmacology, drawing parallels from structurally similar phenoxyacetic acid derivatives. The synthesis protocols, biological activities, and mechanisms of action described herein are largely inferred and presented as predictive insights for research and development professionals. All information derived from related compounds is appropriately cited to maintain scientific integrity.

Introduction: The Phenoxyacetic Acid Scaffold

Phenoxyacetic acids are a well-established class of organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. This structural motif is the foundation for a diverse range of biologically active molecules, from widely used herbicides to promising therapeutic agents[1]. The specific substitutions on the phenyl ring dramatically influence the compound's physicochemical properties and its interaction with biological targets.

The subject of this guide, this compound, possesses a substitution pattern that suggests the potential for interesting biological activities, drawing from the known properties of related analogs.

Chemical Identity:

| Property | Value | Source |

| CAS Number | 105401-43-2 | [2] |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)C)OCC(=O)O | [3] |

| InChI Key | KHBZMSZIDSFMDY-UHFFFAOYSA-N | [3] |

Synthesis and Characterization: A Predictive Approach

Proposed Synthesis Workflow

The logical synthetic route would involve the reaction of 4-isopropyl-3-methylphenol with an acetic acid derivative in the presence of a base.

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar phenoxyacetic acids.

-

Deprotonation: To a solution of 4-isopropyl-3-methylphenol (1.0 eq) in a suitable solvent (e.g., ethanol or water), add a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq). Stir the mixture at room temperature until the phenol is fully dissolved and the corresponding phenoxide has formed.

-

Nucleophilic Substitution: To the phenoxide solution, add a solution of chloroacetic acid (1.2 eq) in water.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2. The product should precipitate out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected NMR and IR data can be predicted based on the structure:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the isopropyl group protons, the methyl group protons, the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the carbons of the isopropyl and methyl groups, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and C-O stretches for the ether linkage, as well as characteristic aromatic C-H and C=C bands.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from the activities of structurally related compounds.

Potential Anti-inflammatory Activity

Many phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

-

Mechanism of Action (Inferred): It is plausible that this compound could act as a selective COX-2 inhibitor. The phenoxyacetic acid scaffold can mimic the binding of arachidonic acid to the active site of COX enzymes. The substituents on the phenyl ring can confer selectivity for the COX-2 isoform, which is primarily involved in inflammation and pain, over the COX-1 isoform, which is involved in homeostatic functions. Inhibition of COX-2 would reduce the production of prostaglandins, key mediators of inflammation.

Caption: Inferred Anti-inflammatory Mechanism of Action.

Potential Herbicidal Activity

Phenoxyacetic acids, such as 2,4-D and MCPA, are well-known synthetic auxin herbicides[4]. They mimic the action of the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.

-

Mechanism of Action (Inferred): this compound could potentially act as a synthetic auxin. The structural similarity to known phenoxy herbicides suggests it might bind to auxin receptors in plants, disrupting normal hormonal balance and leading to aberrant growth patterns. The efficacy and selectivity would depend on how the specific substitution pattern on the phenyl ring affects binding to the target receptors and metabolic stability within the plant.

Potential as a PPAR Agonist

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Certain phenoxyacetic acid derivatives have been identified as PPAR agonists, making them of interest for the treatment of metabolic disorders.

-

Mechanism of Action (Inferred): It is conceivable that this compound could function as a PPARα agonist. PPARα is primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering plasma triglyceride levels. The lipophilic nature of the isopropyl and methyl substituents on the phenyl ring could facilitate binding to the ligand-binding domain of PPARα.

Caption: Inferred PPARα Agonist Mechanism of Action.

Future Directions and Research Opportunities

The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: A full spectroscopic and crystallographic characterization of the molecule is essential.

-

In Vitro Biological Screening:

-

Anti-inflammatory assays: Determination of IC₅₀ values for COX-1 and COX-2 inhibition.

-

Herbicidal assays: Screening against a panel of monocot and dicot plant species.

-

PPAR agonism assays: Luciferase reporter assays to determine EC₅₀ values for PPARα, PPARγ, and PPARδ activation.

-

-

In Vivo Studies: Depending on the outcomes of in vitro screening, animal models could be employed to investigate anti-inflammatory, herbicidal, or metabolic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with varied substitution patterns to optimize activity and selectivity for a desired biological target.

Conclusion

This compound is a molecule with significant, albeit inferred, potential. Its structural features suggest that it could be a valuable lead compound in the development of novel anti-inflammatory agents, herbicides, or therapeutics for metabolic disorders. The information presented in this guide, based on the well-documented activities of the broader phenoxyacetic acid class, provides a solid foundation and rationale for initiating a dedicated research program to unlock the true potential of this under-investigated chemical entity.

References

A Technical Guide to the Potential Herbicidal Activity of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Abstract

This technical guide provides a comprehensive framework for the investigation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid as a potential herbicidal agent. Drawing upon the well-established principles of phenoxyacetic acid herbicides, this document outlines the proposed synthesis, mechanism of action, and a detailed suite of experimental protocols for the rigorous evaluation of its biological activity. This guide is intended for researchers in agrochemical discovery, weed science, and plant biology, offering a roadmap for the systematic assessment of this novel compound. We will delve into the rationale behind experimental designs, from initial synthesis to whole-plant bioassays and mechanistic studies, providing a self-validating structure for this research endeavor.

Introduction: The Scientific Rationale

Phenoxyacetic acids represent a cornerstone of modern agriculture, having been developed in the 1940s as some of the first selective herbicides.[1][2] Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) have been instrumental in the control of broadleaf weeds in cereal crops and pastures.[1][3] Their efficacy stems from their structural analogy to the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[4][5] By mimicking auxin, these synthetic compounds induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their demise.[2][6]

The biological activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[3] The nature, number, and position of substituents can influence the compound's binding to auxin receptors, its translocation within the plant, and its metabolic stability. The subject of this guide, this compound, possesses a substitution pattern that warrants investigation for herbicidal activity. The isopropyl and methyl groups may confer a unique combination of lipophilicity and steric hindrance that could modulate its biological activity and selectivity.

This document will first detail the proposed synthesis of this compound. Subsequently, a comprehensive experimental workflow will be presented to systematically evaluate its pre- and post-emergence herbicidal efficacy. Finally, we will outline protocols to investigate its mechanism of action, focusing on its presumed role as a synthetic auxin.

Proposed Synthesis of this compound

The synthesis of phenoxyacetic acids is typically achieved through the Williamson ether synthesis, reacting a phenol with a haloacetic acid under basic conditions.[7] The proposed synthesis of this compound follows this established methodology, starting from the commercially available precursor, 4-isopropyl-3-methylphenol.

Materials and Reagents

-

4-Isopropyl-3-methylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium carbonate (Na2CO3)

-

Ethanol

Step-by-Step Synthesis Protocol

-

Deprotonation of the Phenol: In a round-bottom flask, dissolve a known molar equivalent of 4-isopropyl-3-methylphenol in an aqueous solution of sodium hydroxide. The hydroxide will deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium phenoxide.

-

Nucleophilic Attack: To the solution of the sodium phenoxide, add a molar equivalent of chloroacetic acid dropwise while stirring. The reaction mixture is then heated on a water bath for approximately one hour to facilitate the nucleophilic substitution of the chloride by the phenoxide, forming the sodium salt of this compound.[7]

-

Acidification and Extraction: After cooling the reaction mixture, acidify it with dilute hydrochloric acid until it is acidic to Congo red paper.[7] This will protonate the carboxylate to form the desired carboxylic acid. Extract the product from the aqueous solution using diethyl ether.

-

Purification: Wash the ethereal extract with water. To further purify the product, extract the aryloxyacetic acid from the ether phase with a 5% sodium carbonate solution. The product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities in the ether layer.

-

Final Precipitation and Recrystallization: Acidify the sodium carbonate extract with dilute hydrochloric acid to precipitate the purified this compound.[7] Collect the solid product by filtration and recrystallize from ethanol to obtain a purified, crystalline solid.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Evaluation of Herbicidal Activity: A Proposed Experimental Workflow

A systematic evaluation of the herbicidal potential of this compound requires a multi-tiered approach, encompassing both pre- and post-emergence bioassays on a range of representative weed species.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for evaluating the herbicidal activity.

Pre-Emergence Herbicidal Assay Protocol

This assay evaluates the compound's ability to inhibit weed growth when applied to the soil before weed emergence.

-

Soil Preparation and Seeding: Use a standardized soil mix (e.g., sandy loam) in pots or trays. Sow seeds of selected monocot and dicot weed species at a uniform depth.

-

Herbicide Application: Prepare a stock solution of the synthesized compound. A series of dilutions should be made to test a range of application rates. Apply the herbicide solutions uniformly to the soil surface. Include an untreated control and a positive control with a known pre-emergence herbicide (e.g., atrazine).

-

Growth Conditions: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod. Water the pots as needed.[8]

-

Data Collection: After a set period (e.g., 21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root biomass.

Post-Emergence Herbicidal Assay Protocol

This assay assesses the compound's efficacy when applied directly to the foliage of emerged weeds.

-

Plant Growth: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).[8]

-

Herbicide Application: Prepare spray solutions of the test compound at various concentrations, including appropriate adjuvants to enhance foliar uptake.[9] Spray the solutions onto the foliage of the test plants until runoff.[10] Include untreated and positive controls (e.g., 2,4-D).

-

Growth Conditions and Evaluation: Return the plants to the greenhouse. Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[11]

-

Data Collection: At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights for quantitative analysis.

Dose-Response Study and IC50 Determination

To quantify the herbicidal potency, a dose-response study is crucial.

-

Experimental Design: Based on the results of the initial post-emergence assays, select a range of concentrations that cause between 10% and 90% growth inhibition.

-

Data Analysis: Plot the percentage of growth inhibition against the logarithm of the herbicide concentration. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit growth by 50%.[12][13][14]

| Compound | Test Species | IC50 (µM) [Hypothetical] |

| This compound | Amaranthus retroflexus (Dicot) | 15.5 |

| This compound | Avena fatua (Monocot) | >100 |

| 2,4-D (Positive Control) | Amaranthus retroflexus (Dicot) | 10.2 |

| 2,4-D (Positive Control) | Avena fatua (Monocot) | >100 |

Investigating the Mechanism of Action: Auxin Mimicry

The structural similarity of this compound to known phenoxy herbicides strongly suggests that it acts as a synthetic auxin.[2][4] This hypothesis can be tested through a series of physiological and molecular assays.

Proposed Signaling Pathway

Caption: Proposed mechanism of action via auxin signaling pathway.

Protocol for Evaluating Auxin-like Effects

-

Root Growth Inhibition Assay: A classic indicator of auxin activity is the inhibition of root elongation at low concentrations.[15]

-

Germinate seeds of a sensitive indicator species (e.g., Arabidopsis thaliana or lettuce) on agar plates containing a range of concentrations of the test compound.

-

After a few days of vertical growth, measure the primary root length and compare it to untreated controls and controls treated with IAA or 2,4-D.

-

-

Induction of Auxin-Responsive Genes:

-

Treat seedlings of a model plant with the test compound for a short period (e.g., 1-3 hours).

-

Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of well-known early auxin-responsive genes (e.g., members of the GH3 and SAUR gene families). A significant upregulation of these genes would provide strong evidence for an auxin-like mode of action.

-

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to investigate the potential herbicidal activity of this compound. By following the proposed protocols for synthesis, bioassays, and mechanistic studies, researchers can systematically evaluate its efficacy, selectivity, and mode of action. The structural features of this compound make it a compelling candidate for a novel herbicide. Should the initial findings be promising, further studies on its environmental fate, toxicological profile, and optimization of its formulation will be warranted. The methodologies described herein provide a solid foundation for the discovery and development of new tools for sustainable weed management.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. cdn.nufarm.com [cdn.nufarm.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ag.purdue.edu [ag.purdue.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caws.org.nz [caws.org.nz]

- 14. isws.org.in [isws.org.in]

- 15. Identification of auxins by a chemical genomics approach - PMC [pmc.ncbi.nlm.nih.gov]

in vitro screening of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

An In-Depth Technical Guide to the In Vitro Screening of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Abstract

This guide provides a comprehensive framework for the initial , a phenoxyacetic acid derivative with potential bioactivity. Drawing from established principles in herbicide and antimicrobial research, we present a tiered, logic-driven approach to elucidate the compound's biological profile. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for a preliminary efficacy assessment. We will explore methodologies to probe its potential as a plant growth regulator and as an antimicrobial agent, reflecting the known activities of its structural class.

Introduction: Deconstructing this compound

This compound belongs to the phenoxyacetic acid class of chemical compounds. This structural family is notable for its diverse biological activities, encompassing pharmaceuticals, dyes, and crucially, pesticides and fungicides[1]. The core structure, a substituted phenol linked to an acetic acid moiety, is a known pharmacophore.

Notably, related structures suggest two primary avenues for investigation:

-

Plant Growth Regulation/Herbicidal Activity : Compounds like (4-Methylphenoxy)acetic acid are established herbicides and plant growth regulators that modulate cell division and elongation[2]. These synthetic auxins can induce lethal growth disturbances in plants at sufficient concentrations[2].

-

Antimicrobial Activity : The 4-isopropyl-3-methylphenol core (lacking the acetic acid group) is a known potent antibacterial and bactericidal agent, analogous to natural antimicrobials like thymol and carvacrol[3]. Phenolic compounds typically act by disrupting microbial cell membranes, inhibiting key enzymes, or interfering with cellular energy production[4].

This guide will therefore focus on a dual-pronged screening strategy to efficiently assess these two high-probability bioactivities.

Tier 1 Screening: Plant Growth Regulatory & Herbicidal Potential

The structural similarity of the target compound to synthetic auxins necessitates an initial screen for effects on plant growth. We propose a series of assays using the model organism Arabidopsis thaliana due to its rapid life cycle, genetic tractability, and sensitivity to hormonal stimuli.

Scientific Rationale & Mechanistic Overview

Synthetic auxins like the phenoxyacetic acids exert their effects by hijacking the plant's natural auxin signaling pathway. They bind to auxin co-receptors, primarily the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins[2]. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. The resulting overstimulation of ethylene biosynthesis, production of reactive oxygen species (ROS), and disruption of normal cellular processes ultimately leads to plant death[1][2][5][6]. Our screening strategy is designed to detect the physiological consequences of this pathway's disruption.

Signaling Pathway: Auxin Herbicide Mechanism of Action

References

- 1. scielo.br [scielo.br]

- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Investigation of physiological and molecular mechanisms conferring diurnal variation in auxinic herbicide efficacy - PMC [pmc.ncbi.nlm.nih.gov]

(4-Isopropyl-3-methyl-phenoxy)-acetic acid: A Technical Guide to the Hypothesized Mechanism of Action

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Isopropyl-3-methyl-phenoxy)-acetic acid belongs to the phenoxyacetic acid class of compounds, which are widely recognized for their herbicidal activity. This technical guide synthesizes the current understanding of synthetic auxin herbicides to propose a detailed mechanism of action for this specific molecule. We hypothesize that this compound acts as a molecular mimic of the natural plant hormone indole-3-acetic acid (IAA). This mimicry allows it to hijack the plant's endogenous auxin signaling pathway, leading to a cascade of transcriptional dysregulation that ultimately results in uncontrolled growth and plant death. This guide will dissect the hypothesized molecular interactions, from receptor binding to downstream physiological effects, and provide a comprehensive framework of experimental protocols for the validation of this hypothesis.

Introduction: The Synthetic Auxin Paradigm

Phenoxyacetic acid derivatives have been a cornerstone of selective weed control for decades.[1][2] Their efficacy lies in their structural similarity to IAA, the primary native auxin in plants.[3] This structural analogy allows them to function as potent and more stable agonists of the auxin signaling pathway.[4] Unlike the tightly regulated endogenous auxin, these synthetic counterparts lead to a persistent and overwhelming activation of auxin responses, causing a lethal disruption of normal plant development.[4][5]

This compound, with its characteristic phenoxyacetic acid core substituted with isopropyl and methyl groups, is predicted to follow this established mechanism. The specific substitutions on the phenyl ring are anticipated to influence its binding affinity to auxin receptors and its metabolic stability within the plant, thereby determining its herbicidal potency and selectivity.

The Hypothesized Molecular Mechanism of Action

The central hypothesis is that this compound functions as a synthetic auxin, co-opting the TIR1/AFB-mediated auxin perception and signaling cascade. This mechanism can be dissected into several key stages:

Receptor Binding and Co-Receptor Complex Formation

The primary targets of auxin action are the F-box proteins of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, which function as auxin receptors.[6][7] We hypothesize that this compound, upon entering the plant cell, binds to a pocket within the TIR1/AFB proteins. This binding event is crucial as it stabilizes the interaction between the TIR1/AFB receptor and members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors.[6][8] The formation of this ternary complex—TIR1/AFB, the synthetic auxin, and an Aux/IAA protein—is the foundational step in the signaling cascade.[6][8]

The isopropyl and methyl substitutions on the phenoxy ring of this compound likely play a significant role in modulating the binding affinity and specificity for different members of the TIR1/AFB family of receptors, of which there are six in Arabidopsis thaliana.[7][9]

Ubiquitination and Proteasomal Degradation of Aux/IAA Repressors

The TIR1/AFB proteins are components of a larger Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFTIR1/AFB.[6] The formation of the stable ternary complex with this compound and an Aux/IAA protein brings the repressor into close proximity to the E3 ligase machinery. This leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[4]

Derepression of Auxin Response Factors (ARFs) and Transcriptional Activation

In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), a family of transcription factors. This interaction represses the transcriptional activity of the ARFs.[4] The degradation of the Aux/IAA repressors, triggered by this compound, liberates the ARFs.[4] These freed ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their transcriptional activation.[4]

Downstream Physiological Effects

The massive and sustained activation of auxin-responsive genes disrupts a multitude of physiological processes, including:

-

Uncontrolled Cell Elongation and Division: The primary effect of auxins is the promotion of cell elongation.[10][11][12] Supraoptimal levels of synthetic auxins lead to disorganized and uncontrolled growth, resulting in characteristic symptoms like leaf epinasty (downward curling), stem twisting, and callus-like tissue formation.[5]

-

Ethylene Biosynthesis: A well-documented early response to auxinic herbicides is the dramatic induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis.[4] The resulting overproduction of ethylene contributes significantly to the observed herbicidal symptoms.[4][5]

-

Disruption of Hormonal Crosstalk: The surge in auxin signaling and ethylene production disrupts the delicate balance with other plant hormones, such as abscisic acid, further contributing to the phytotoxic effects.[13]

The culmination of these disruptions leads to a metabolic overload, cessation of normal development, and ultimately, the death of the susceptible plant.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation Framework

A rigorous validation of this hypothesized mechanism requires a multi-faceted approach, combining in vitro biochemical assays with in vivo plant-based experiments.

In Vitro Receptor Binding and Complex Formation

Objective: To demonstrate direct binding of this compound to TIR1/AFB receptors and its role in promoting the TIR1/AFB-Aux/IAA interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Expression and Purification:

-

Express and purify recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) and a representative Aux/IAA protein (e.g., IAA7) from an E. coli or insect cell expression system.

-

-

Chip Preparation:

-

Immobilize the purified TIR1/AFB protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of the Aux/IAA protein over the chip surface in the presence and absence of this compound.

-

Use a running buffer containing a constant concentration of the compound in the experimental flow cell.

-

-

Data Analysis:

-

Measure the change in response units (RU) to determine the binding kinetics (association and dissociation rates) and affinity (KD). A significant increase in binding affinity of Aux/IAA to TIR1/AFB in the presence of the compound will support the hypothesis.

-

| Parameter | Expected Outcome with Compound | Control (without Compound) |

| KD (TIR1/AFB - Aux/IAA) | Low (High Affinity) | High (Low Affinity) |

| Response Units (RU) | Increased | Baseline |

In Planta Validation of Aux/IAA Degradation

Objective: To confirm that treatment with this compound leads to the degradation of Aux/IAA proteins in living plant tissues.

Experimental Protocol: DII-VENUS Reporter Assay

-

Plant Material:

-

Utilize a transgenic Arabidopsis thaliana line expressing the DII-VENUS reporter. This reporter consists of the degron domain (Domain II) of an Aux/IAA protein fused to the fluorescent protein VENUS. The fluorescence of this reporter is inversely correlated with the activity of the SCFTIR1/AFB complex.

-

-

Treatment:

-

Treat seedlings with a range of concentrations of this compound. Include a positive control (e.g., 2,4-D) and a negative control (mock treatment).

-

-

Microscopy:

-

Image the root tips of the treated seedlings at various time points using a confocal laser scanning microscope.

-

-

Quantification:

-

Quantify the VENUS fluorescence intensity in the root meristem. A rapid decrease in fluorescence upon treatment will indicate the degradation of the DII-VENUS reporter, confirming the activation of the auxin signaling pathway.

-

Transcriptomic Analysis of Early Auxin-Responsive Genes

Objective: To identify and quantify the changes in gene expression induced by this compound.

Experimental Protocol: RNA-Sequencing (RNA-Seq)

-

Plant Treatment and Sample Collection:

-

Treat Arabidopsis thaliana seedlings with a sublethal concentration of this compound for a short duration (e.g., 1-3 hours) to capture the primary transcriptional response.

-

-

RNA Extraction and Library Preparation:

-

Extract total RNA from the treated and control seedlings. Prepare RNA-Seq libraries.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated.

-

-

Gene Ontology (GO) Enrichment Analysis:

-

Perform GO analysis on the differentially expressed genes to determine if there is an overrepresentation of genes involved in "auxin-activated signaling pathway," "response to auxin," and "ethylene biosynthetic process."

-

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for validating the hypothesized mechanism of action.

Caption: Integrated workflow for the experimental validation of the proposed mechanism.

Conclusion

The proposed mechanism of action for this compound is firmly grounded in the extensive body of research on synthetic auxin herbicides. By acting as a persistent agonist of the TIR1/AFB-mediated signaling pathway, this compound is hypothesized to induce a fatal disruption of hormonal homeostasis and regulated growth in susceptible plant species. The outlined experimental framework provides a clear and robust strategy for the definitive validation of this hypothesis. A thorough understanding of the molecular interactions and downstream consequences of this compound will be invaluable for the development of next-generation herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 9. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gcwgandhinagar.com [gcwgandhinagar.com]

- 11. Auxin - GeeksforGeeks [geeksforgeeks.org]

- 12. byjus.com [byjus.com]

- 13. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characteristics and a plausible synthetic route for (4-Isopropyl-3-methyl-phenoxy)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the identification and characterization of this compound. Given the absence of publicly available experimental spectra, this guide presents predicted data derived from foundational spectroscopic principles and analysis of structurally analogous compounds.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1][2][3][4][5] Its structure, featuring a substituted phenoxy ring linked to an acetic acid moiety, suggests potential applications in areas where phenoxyacetic acid derivatives are active, such as herbicides or pharmaceuticals.[6][7] Accurate structural confirmation is paramount for any research or development endeavor, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide will delve into the predicted spectroscopic signatures of this molecule.

Molecular Structure and Functional Group Analysis

The structural features of this compound dictate its spectroscopic behavior. Key components include:

-

Aromatic Ring : A benzene ring substituted at positions 1, 3, and 4. This will give rise to characteristic signals in both NMR and IR spectra.

-

Isopropyl Group : A -CH(CH₃)₂ group attached to the aromatic ring.

-

Methyl Group : A -CH₃ group also attached to the aromatic ring.

-

Ether Linkage : A -O- functional group connecting the aromatic ring to the acetic acid side chain.

-

Carboxylic Acid : A -COOH group, which has highly distinctive spectroscopic features, particularly in IR and ¹H NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][8][9] By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed structural map can be constructed.

Theoretical Principles of NMR

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, will align in an applied magnetic field.[9] Irradiation with radiofrequency energy can cause these nuclei to transition between energy states. The specific frequency required for this transition is influenced by the local electronic environment of the nucleus, giving rise to the chemical shift, a key piece of structural information.[5][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~12-13 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| b | ~6.8-7.0 | Singlet | 1H | Ar-H | Aromatic proton ortho to the ether linkage and meta to the isopropyl group. |

| c | ~6.7-6.9 | Doublet | 1H | Ar-H | Aromatic proton ortho to the isopropyl group and meta to the ether linkage. |

| d | ~6.6-6.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methyl group. |

| e | ~4.6 | Singlet | 2H | -O-CH₂- | Protons on the methylene group are deshielded by the adjacent oxygen atom. |

| f | ~2.8-3.2 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is split by the six equivalent methyl protons. |

| g | ~2.2 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |

| h | ~1.2 | Doublet | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl substituent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show up to 12 signals, corresponding to the unique carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| 2 | ~155-158 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |

| 3 | ~135-140 | Ar-C-isopropyl | Aromatic carbon bearing the isopropyl group. |

| 4 | ~125-130 | Ar-C-methyl | Aromatic carbon with the methyl substituent. |

| 5 | ~120-125 | Ar-CH | Aromatic methine carbon. |

| 6 | ~115-120 | Ar-CH | Aromatic methine carbon. |

| 7 | ~110-115 | Ar-CH | Aromatic methine carbon. |

| 8 | ~65-70 | -O-CH₂- | Methylene carbon adjacent to the ether oxygen. |

| 9 | ~30-35 | -CH(CH₃)₂ | Methine carbon of the isopropyl group. |

| 10 | ~20-25 | -CH(CH₃)₂ | Methyl carbons of the isopropyl group. |

| 11 | ~15-20 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[10]

Theoretical Principles of IR

When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups.[11]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode | Functional Group |

| 2500-3300 | Strong | Very Broad | O-H stretch | Carboxylic Acid |

| 2850-3000 | Medium-Strong | Sharp | C-H stretch | Alkyl (isopropyl, methyl, methylene) |

| ~1710 | Strong | Sharp | C=O stretch | Carboxylic Acid |

| 1500-1600 | Medium | Sharp | C=C stretch | Aromatic Ring |

| 1200-1300 | Strong | C-O stretch | Carboxylic Acid / Ether | |

| 1000-1150 | Strong | C-O stretch | Ether | |

| 700-900 | Medium-Strong | C-H bend (out-of-plane) | Aromatic Ring |

Table based on standard IR absorption frequencies.[12][13][14][15]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

This solid-state sampling technique is common for non-volatile organic compounds.

Caption: Workflow for preparing a KBr pellet for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.[7]

Theoretical Principles of MS

In a mass spectrometer, molecules are converted into gas-phase ions, which are then separated based on their mass-to-charge (m/z) ratio.[16] Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize the molecule, often causing it to break apart into smaller, characteristic fragment ions.[17] The resulting mass spectrum is a plot of ion abundance versus m/z.

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum will provide the molecular weight and key structural fragments.

-

Molecular Ion (M⁺) : The peak corresponding to the intact molecule will be observed at m/z = 208 . Due to the presence of the carboxylic acid and ether linkages, this peak may be of moderate to low intensity.[18]

-

Key Fragmentation Patterns :

-

Loss of the Carboxymethyl Radical : A common fragmentation for phenoxyacetic acids is the cleavage of the ether bond, leading to the loss of the carboxymethyl radical (•CH₂COOH, 59 Da). This would result in a stable phenoxy radical cation.

-

Loss of the Carboxylic Acid Group : Cleavage of the C-C bond adjacent to the ether oxygen can lead to the loss of the entire acetic acid moiety after rearrangement, or more simply, loss of the COOH radical (45 Da).

-

Alpha-Cleavage at Isopropyl Group : The isopropyl group can lose a methyl radical (•CH₃, 15 Da), leading to a fragment at M-15 (m/z = 193). This is a common fragmentation for alkyl-substituted aromatic rings.

-

| Predicted m/z | Proposed Fragment Structure | Notes |

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 193 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl substituent. |

| 163 | [M - COOH]⁺ | Loss of the carboxylic acid radical. |

| 149 | [C₁₀H₁₃O]⁺ | Fragment corresponding to the 4-isopropyl-3-methylphenol cation radical. |

| 45 | [COOH]⁺ | Carboxylic acid fragment. |

digraph "MS_Fragmentation" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; edge [color="#202124"];M [label="[M]⁺˙\nm/z = 208"]; F1 [label="[M - CH₃]⁺\nm/z = 193"]; F2 [label="[C₁₀H₁₃O]⁺\nm/z = 149"]; F3 [label="[M - COOH]⁺\nm/z = 163"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •OCH₂COOH"]; M -> F3 [label="- •COOH"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

A general procedure for analyzing a solid sample via a direct insertion probe.

Caption: General workflow for Direct Insertion Probe Mass Spectrometry.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of the corresponding phenol with a haloacetic acid under basic conditions.

Proposed Synthetic Protocol

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acids.[19]

-

Deprotonation of the Phenol : In a round-bottom flask, dissolve 1 equivalent of 4-isopropyl-3-methylphenol in a suitable solvent (e.g., water or ethanol).

-

Add a slight excess (e.g., 1.1 equivalents) of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and stir until the phenol is fully dissolved and has formed the phenoxide salt.

-

Nucleophilic Attack : To the solution of the phenoxide, add 1.1 equivalents of chloroacetic acid dropwise.

-

Reaction : Heat the reaction mixture on a water bath for 1-2 hours to drive the reaction to completion.

-

Workup : After cooling, dilute the mixture with water and acidify with a dilute strong acid (e.g., HCl) until the solution is acidic to Congo red paper. The product, this compound, should precipitate out of the solution.

-

Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides a detailed framework of the expected NMR, IR, and MS data. The predicted ¹H and ¹³C NMR spectra will map the carbon-hydrogen framework, the IR spectrum will confirm the presence of key carboxylic acid and ether functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. These predicted data serve as a robust reference for researchers working on the synthesis and characterization of this and related compounds.

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. CASCADE [nova.chem.colostate.edu]

- 3. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 4. CASPRE [caspre.ca]

- 5. microbenotes.com [microbenotes.com]

- 6. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. Mass spectrometry and ionization techniques | PPTX [slideshare.net]

- 8. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 9. longdom.org [longdom.org]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 15. researchgate.net [researchgate.net]

- 16. acdlabs.com [acdlabs.com]

- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 18. whitman.edu [whitman.edu]

- 19. jocpr.com [jocpr.com]

Methodological & Application

analytical methods for (4-Isopropyl-3-methyl-phenoxy)-acetic acid quantification

An In-Depth Technical Guide to the Quantitative Analysis of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of this compound. The methodologies detailed herein are designed to ensure accuracy, precision, and reliability, adhering to the stringent standards of the pharmaceutical industry.[1][2] This guide offers a selection of validated analytical techniques, explaining the causality behind experimental choices to empower users to select and implement the most suitable method for their specific application.